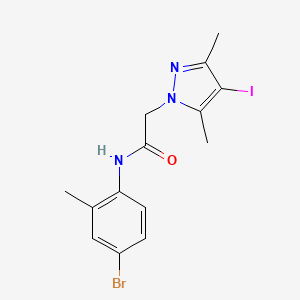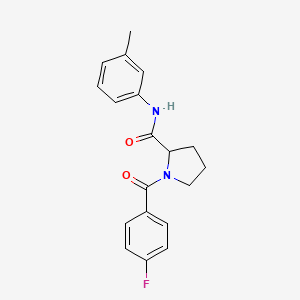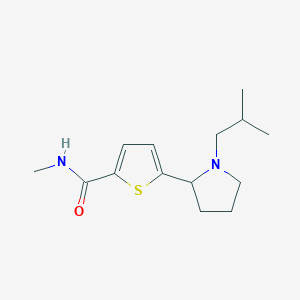
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly referred to as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BI-78D3 has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of BI-78D3 involves the inhibition of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome. The PI3K/Akt/mTOR pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in various diseases, including cancer. The NLRP3 inflammasome is involved in the inflammatory response, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
BI-78D3 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of the inflammatory response. These effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BI-78D3 has several advantages for lab experiments, including its high yield and purity, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, BI-78D3 also has some limitations, including its relatively low solubility and stability, which may limit its use in certain experiments.
Direcciones Futuras
Several future directions for the study of BI-78D3 include the optimization of its synthesis and pharmacokinetics, the identification of its specific targets and downstream effects, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of BI-78D3 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic tool for the detection and monitoring of certain diseases.
Métodos De Síntesis
The synthesis of BI-78D3 involves a multi-step process that includes the reaction of 4-bromo-2-methylphenylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of BI-78D3 has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
BI-78D3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. BI-78D3 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the inflammatory response. These findings suggest that BI-78D3 has potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrIN3O/c1-8-6-11(15)4-5-12(8)17-13(20)7-19-10(3)14(16)9(2)18-19/h4-6H,7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLRJSJYMUPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=C(C(=N2)C)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)

![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)